molecular formula C20H28N2O4 B11179324 [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone CAS No. 1005263-02-4

[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone

Cat. No.: B11179324
CAS No.: 1005263-02-4
M. Wt: 360.4 g/mol
InChI Key: IHJDRYNYQYKMMS-UHFFFAOYSA-N
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Description

[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone is a complex organic compound characterized by its unique structure, which includes two morpholine rings and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone typically involves multiple steps, starting with the preparation of the morpholine rings. These rings are then functionalized with dimethyl groups at the 2 and 6 positions. The phenyl group is introduced through a carbonylation reaction, which links the morpholine rings to the phenyl group via a methanone bridge.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone is unique due to its dual morpholine rings and phenyl group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1005263-02-4

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

[3-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C20H28N2O4/c1-13-9-21(10-14(2)25-13)19(23)17-6-5-7-18(8-17)20(24)22-11-15(3)26-16(4)12-22/h5-8,13-16H,9-12H2,1-4H3

InChI Key

IHJDRYNYQYKMMS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)C(=O)N3CC(OC(C3)C)C

Origin of Product

United States

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